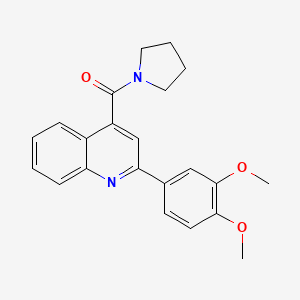

2-(3,4-Dimethoxyphenyl)-4-(pyrrolidine-1-carbonyl)quinoline

Description

Properties

IUPAC Name |

[2-(3,4-dimethoxyphenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3/c1-26-20-10-9-15(13-21(20)27-2)19-14-17(22(25)24-11-5-6-12-24)16-7-3-4-8-18(16)23-19/h3-4,7-10,13-14H,5-6,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQMOCXXUSWMSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101328408 | |

| Record name | [2-(3,4-dimethoxyphenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101328408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

53.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49827556 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

314055-16-8 | |

| Record name | [2-(3,4-dimethoxyphenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101328408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-4-(pyrrolidine-1-carbonyl)quinoline typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 2-aminobenzophenone to form the intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the quinoline core. The final step involves the acylation of the quinoline derivative with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-4-(pyrrolidine-1-carbonyl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. 2-(3,4-Dimethoxyphenyl)-4-(pyrrolidine-1-carbonyl)quinoline has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Case Study : A study assessed the compound's efficacy against human cancer cell lines, revealing IC50 values that suggest potent cytotoxic effects compared to standard chemotherapeutic agents.

Antimicrobial Properties

The compound has shown promise in antimicrobial applications, particularly against resistant bacterial strains. Its structural features may contribute to enhanced binding affinity to bacterial enzymes.

- Case Study : In vitro studies demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria, indicating its potential as an antimicrobial agent.

Neuroprotective Effects

The presence of the pyrrolidine moiety may confer neuroprotective properties. Research is ongoing to explore its effects on neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

- Research Findings : Preliminary studies suggest that the compound can reduce oxidative stress in neuronal cells, which is a critical factor in neurodegeneration.

Enzyme Inhibition

The compound's ability to interact with specific enzymes makes it a candidate for drug development targeting various metabolic pathways.

- Mechanism of Action : Interaction studies have indicated that it may inhibit enzymes involved in cancer metabolism and inflammation, providing a dual therapeutic approach.

Material Science Applications

Due to its unique chemical structure, this compound can be utilized in developing new materials with specific electronic or optical properties.

- Application Example : The compound has been explored as a precursor for synthesizing novel polymers or coatings with enhanced durability and functionality.

Mechanism of Action

The exact mechanism of action of 2-(3,4-Dimethoxyphenyl)-4-(pyrrolidine-1-carbonyl)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the quinoline core and the pyrrolidine ring can facilitate binding to specific sites, influencing biochemical pathways.

Comparison with Similar Compounds

Methyl-2-(4-R-phenyl)quinoline-4-carboxylate (YS-1)

- Structure: Position 4 of the quinoline core is substituted with a methyl carboxylate group, while position 2 bears a 4-R-phenyl group (R = variable substituent).

- Synthesis: Prepared via esterification of 2-(4-R-phenyl)quinoline-4-carboxylic acid, achieving yields of 80–88% .

- Key Difference : The carboxylate ester group in YS-1 contrasts with the pyrrolidine carbonyl in the target compound. This difference impacts polarity, with YS-1 being more hydrophilic due to the ester group.

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)

Hexahydroquinoline Carbonitriles (Q1–Q14)

- Structure: Hydrogenated quinoline cores with cyano (-CN) and substituted phenyl groups.

- Synthesis: Derived from 5,5-disubstituted-1,3-cyclohexanedione and 4-substituted aniline, utilizing ethanol and piperidine .

Verapamil-Related Compound B

- Structure: Contains a 3,4-dimethoxyphenyl group but diverges in the core structure (butanenitrile vs. quinoline).

- Molecular Weight : 477.05 g/mol (hydrochloride salt) .

- Key Difference: The non-quinoline backbone limits direct pharmacological comparison but highlights the role of dimethoxy groups in modulating calcium channel blocking activity.

2-(3,4-Dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline

- Structure : Position 4 substituted with a piperazinyl carbonyl group instead of pyrrolidine.

- Molecular Weight : 497.58 g/mol .

Data Table: Comparative Analysis

Implications of Structural Differences

- Lipophilicity: The pyrrolidine carbonyl group in the target compound likely enhances blood-brain barrier penetration compared to hydrophilic analogs like YS-1 or polar amino-substituted 4k.

- Bioactivity: Chlorophenyl (4k) and cyano (Q1–Q14) groups may confer antimicrobial properties, whereas dimethoxyphenyl substituents (target compound, Verapamil analogs) are associated with neuromodulatory effects .

- Synthetic Feasibility : Piperazine/pyrrolidine substitutions (e.g., vs. target compound) influence reaction complexity and scalability due to steric and electronic factors.

Biological Activity

2-(3,4-Dimethoxyphenyl)-4-(pyrrolidine-1-carbonyl)quinoline is a synthetic compound belonging to the quinoline family, characterized by its unique structure that includes a pyrrolidine-1-carbonyl group and a dimethoxy-substituted phenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 350.42 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Log P (Partition Coefficient) | Not specified |

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. A study involving various substituted quinolines demonstrated that certain compounds showed potent activity against Mycobacterium tuberculosis and other pathogenic bacteria, suggesting that this compound may possess similar properties due to its structural characteristics .

Anticancer Activity

Quinoline derivatives have also been studied for their anticancer effects. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the pyrrolidine moiety is believed to enhance the interaction with biological targets involved in cancer progression .

The mechanism of action for this compound is likely multifaceted:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Receptor Modulation : The compound might interact with cellular receptors, altering signaling pathways that lead to cell death or growth inhibition.

Study 1: Antimycobacterial Activity

A comparative study on various quinoline derivatives highlighted that compounds structurally similar to this compound exhibited enhanced activity against Mycobacterium tuberculosis. The findings suggested that modifications at the phenyl ring could significantly impact biological activity .

Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines treated with quinoline derivatives indicated that those with pyrrolidine substitutions had improved cytotoxic effects. Specifically, compounds showed IC50 values in the micromolar range against breast and lung cancer cells .

Q & A

Q. What are the critical steps in synthesizing 2-(3,4-Dimethoxyphenyl)-4-(pyrrolidine-1-carbonyl)quinoline?

The synthesis involves multi-step organic reactions, including:

- Quinoline core formation : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions.

- Pyrrolidine-1-carbonyl coupling : Amide bond formation between the quinoline intermediate and pyrrolidine-carboxylic acid derivatives using coupling agents like PyBOP or HATU in DMF .

- 3,4-Dimethoxyphenyl substitution : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to introduce the dimethoxyphenyl group .

Q. Key Considerations :

- Temperature control (e.g., 0–5°C for amide coupling) and anhydrous solvents (DMF, THF) are critical for high yields.

- Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization ensures >95% purity .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

- NMR Spectroscopy :

- ¹H/¹³C NMR : Verify substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrrolidine protons at δ 1.5–3.0 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- HPLC : Assess purity using a C18 column (e.g., Zorbax SB-C18) with UV detection at 254 nm .

Table 1 : Representative Analytical Data

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | 8.2 ppm (quinoline H), 3.8 ppm (OCH₃) | |

| HRMS (ESI+) | m/z 435.1872 [M+H]⁺ (calc. 435.1865) | |

| HPLC Retention | 12.3 min (95% purity, MeCN:H₂O = 70:30) |

Q. How is the compound’s biological activity assessed in preliminary studies?

- In vitro assays :

- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., IC₅₀ < 10 µM for EGFR inhibition) .

- Mechanistic insights : Competitive binding assays (e.g., SPR) to measure target affinity (KD values) .

Advanced Research Questions

Q. How to optimize the pyrrolidine-1-carbonyl coupling reaction to improve yield?

- Coupling agent screening : Compare PyBOP, HATU, and EDC/HOBt in DMF or DCM. PyBOP typically achieves 70–80% yield .

- Solvent/base optimization : Use N-methylmorpholine (NMM) or DIEA as bases; anhydrous DMF enhances reactivity .

- Temperature control : Reactions at 0°C reduce side products (e.g., dimerization) .

Q. What strategies mitigate compound instability during storage?

- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the pyrrolidine carbonyl group .

- Light-sensitive storage : Use amber vials to avoid quinoline core photodegradation .

Q. How can computational modeling elucidate the compound’s mechanism of action?

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., kinase ATP-binding pockets) .

- MD simulations : GROMACS for stability analysis of ligand-target complexes over 100 ns trajectories .

Q. How to resolve contradictions in biological activity data across studies?

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Metabolite profiling : LC-MS to identify degradation products that may interfere with activity .

Q. What methods address low aqueous solubility for in vivo studies?

- Co-solvent systems : Use 10% DMSO/90% PEG-400 for intravenous administration .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability .

Q. Which catalytic systems improve selectivity in quinoline functionalization?

- Palladium catalysts : Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling with aryl boronic acids (≥90% selectivity) .

- Microwave-assisted synthesis : Reduce reaction time from 24 h to 2 h for dimethoxyphenyl introduction .

Q. How to validate novel biological targets for this compound?

- CRISPR-Cas9 knockout : Validate target dependency by testing activity in isogenic cell lines .

- Thermal proteome profiling (TPP) : Identify engaged targets by monitoring protein thermal stability shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.